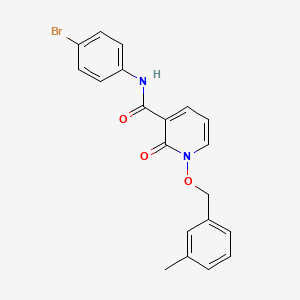
N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17BrN2O3 and its molecular weight is 413.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrN2O3, with a molecular weight of 413.271 g/mol. The structure features a dihydropyridine ring, a carboxamide functional group, and various aromatic substituents, which contribute to its biological activity. The presence of bromine and methylbenzyl groups enhances its lipophilicity and potential interactions in biological systems.
Biological Activity Overview
Dihydropyridines are well-studied for their roles in various biological processes, including calcium channel modulation. The specific compound under discussion has shown potential in several areas:
- Antitumor Activity : Research indicates that derivatives of dihydropyridines exhibit significant antitumor properties. The structure-activity relationship (SAR) studies suggest that modifications in the dihydropyridine framework can enhance cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory activity by inhibiting key inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases .
Antitumor Studies
A study focusing on the cytotoxic effects of structurally related dihydropyridines reported that compounds with bromine substitutions exhibited enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin showed a synergistic effect, significantly improving treatment efficacy .
Anti-inflammatory Mechanisms
Research on similar dihydropyridine derivatives has highlighted their ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. These findings suggest that this compound may also exert anti-inflammatory effects via similar mechanisms .
Comparative Biological Activity Table
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-14-4-2-5-15(12-14)13-26-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSYDXTSKCSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














